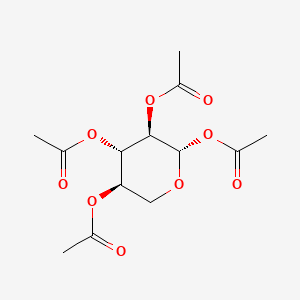

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose

Description

BenchChem offers high-quality 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,5,6-triacetyloxyoxan-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQJPYNENPSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4049-34-7, 4049-33-6 | |

| Record name | Ribopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Anomeric Distinction: A Technical Guide to the Alpha and Beta Anomers of Acetylated Xylopyranose

Foreword

For researchers, scientists, and drug development professionals engaged in carbohydrate chemistry, a nuanced understanding of isomeric subtleties is paramount. The seemingly minor variation between anomers can profoundly influence a molecule's physical properties, chemical reactivity, and biological activity. This technical guide provides an in-depth exploration of the alpha (α) and beta (β) anomers of acetylated xylopyranose, offering both foundational knowledge and practical, field-proven insights into their synthesis, differentiation, and conformational behavior. By elucidating the causality behind experimental choices and grounding our discussion in established chemical principles, this document serves as a comprehensive resource for navigating the complexities of these important carbohydrate derivatives.

Introduction: The Significance of Anomeric Configuration in Acetylated Xylopyranose

D-xylose, a pentose sugar, is a fundamental component of hemicellulose and a key building block in various bioactive molecules. Its peracetylation to 1,2,3,4-tetra-O-acetyl-D-xylopyranose yields two diastereomeric anomers: the α-anomer and the β-anomer. These anomers differ only in the stereochemical orientation of the acetyl group at the anomeric carbon (C1). In the α-anomer, the C1 acetyl group is in an axial orientation, while in the β-anomer, it occupies an equatorial position. This seemingly subtle structural difference has significant consequences for the molecule's stability, spectroscopic signature, and physical properties.

The acetylation of xylopyranose is a critical transformation in carbohydrate chemistry, as the resulting acetylated derivatives exhibit enhanced solubility in organic solvents, facilitating a broader range of chemical modifications and analytical characterization. Furthermore, the anomeric configuration of these acetylated sugars can dictate the stereochemical outcome of subsequent glycosylation reactions, a cornerstone of oligosaccharide and glycoconjugate synthesis. A thorough understanding of the distinct characteristics of each anomer is therefore essential for their effective utilization in research and development.

Structural and Conformational Differences: The Role of the Anomeric Effect

The primary determinant of the conformational preferences and relative stability of the α- and β-anomers of acetylated xylopyranose is the anomeric effect . This stereoelectronic phenomenon describes the tendency for an electronegative substituent at the anomeric carbon of a pyranose ring to favor an axial orientation over the sterically less hindered equatorial position.[1][2] This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond.

In the case of α-D-xylopyranose tetraacetate, the axial orientation of the acetyl group at C1 is stabilized by the anomeric effect.[3] Conversely, the β-anomer, with its equatorial C1 acetyl group, does not benefit from this stabilization to the same extent. However, the β-anomer exists in a conformation where all acetyl groups are in the sterically favored equatorial positions, minimizing 1,3-diaxial interactions. The interplay between the stabilizing anomeric effect in the α-anomer and the steric preferences of the β-anomer results in distinct conformational equilibria and physical properties for each.

Both anomers predominantly adopt a chair conformation. Computational studies on related acetylated xylopyranosides suggest that the chair conformation is significantly more stable than boat or skew-boat forms.[4]

Chair conformations of α- and β-D-xylopyranose tetraacetate.

Comparative Data of α- and β-D-Xylopyranose Tetraacetate

The distinct structural and conformational properties of the anomers give rise to measurable differences in their physical and spectroscopic data.

| Property | α-D-Xylopyranose Tetraacetate | β-D-Xylopyranose Tetraacetate |

| Molecular Formula | C₁₃H₁₈O₉ | C₁₃H₁₈O₉ |

| Molecular Weight | 318.28 g/mol [5] | 318.28 g/mol [5] |

| Melting Point | Not consistently reported | 125-126 °C[6] |

| Specific Rotation ([α]D) | Data not definitively available | -75.5° (c=1, CHCl₃) |

| ¹H NMR (CDCl₃, δ ppm) | H-1: ~6.2 (d, J ≈ 3.5 Hz) | H-1: ~5.7 (d, J ≈ 7.0 Hz) |

| Other Protons: ~3.7-5.3 | Other Protons: ~3.5-5.2 | |

| ¹³C NMR (CDCl₃, δ ppm) | C-1: ~89-90 | C-1: ~91-92 |

| Other Carbons: ~61-70 | Other Carbons: ~61-70 | |

| C=O: ~169-171 | C=O: ~169-171 |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The key distinguishing features are the chemical shift and coupling constant of the anomeric proton (H-1).

Spectroscopic Differentiation: A Focus on NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the α- and β-anomers of acetylated xylopyranose. The key diagnostic signals are those of the anomeric proton (H-1) and the anomeric carbon (C-1).

¹H NMR Spectroscopy

The chemical shift and the coupling constant of the anomeric proton (H-1) are highly informative:

-

Chemical Shift: The anomeric proton of the α-anomer is in an axial position and typically resonates at a lower field (further downfield) compared to the equatorial anomeric proton of the β-anomer . This is due to the deshielding effect of the adjacent ring oxygen and the axial acetyl group.

-

Coupling Constant (³JH1,H2): The magnitude of the coupling constant between H-1 and the adjacent H-2 proton is dependent on the dihedral angle between them.

-

In the α-anomer , the axial H-1 and equatorial H-2 have a gauche relationship, resulting in a small coupling constant, typically around 3.5 Hz .

-

In the β-anomer , the equatorial H-1 and equatorial H-2 also have a gauche relationship, but the dihedral angle is different, leading to a larger coupling constant, typically around 7.0 Hz . This larger coupling constant for the β-anomer is a definitive diagnostic feature.

-

¹³C NMR Spectroscopy

The chemical shift of the anomeric carbon (C-1) also provides a clear distinction:

-

The C-1 of the α-anomer typically resonates at a higher field (more upfield) compared to the C-1 of the β-anomer . This is a general trend observed for many acetylated pyranoses.

Experimental Protocols

Stereoselective Synthesis of Acetylated Xylopyranose Anomers

The selective synthesis of either the α- or β-anomer can be achieved by carefully choosing the reaction conditions, which dictates whether the reaction is under thermodynamic or kinetic control.[2][7]

Under kinetically controlled conditions, the anomer that is formed faster is the major product. The use of a non-participating base like triethylamine favors the formation of the α-anomer.[8]

Protocol:

-

To a solution of D-xylose (1.0 g, 6.66 mmol) in triethylamine (10 mL) at 0 °C, add acetic anhydride (5 mL, 53.0 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford α-D-xylopyranose tetraacetate.

Causality: The use of triethylamine at low temperature favors the less stable but more rapidly formed α-anomer. The reaction proceeds through an oxonium ion intermediate, and the axial attack of the acetate nucleophile is kinetically favored.

Under thermodynamically controlled conditions, the more stable anomer is the major product. The use of a base like sodium acetate at elevated temperatures allows for anomerization to the more stable β-anomer.[9]

Protocol:

-

A mixture of D-xylose (1.0 g, 6.66 mmol) and anhydrous sodium acetate (0.55 g, 6.70 mmol) in acetic anhydride (10 mL) is heated at 100 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Stir vigorously until the excess acetic anhydride has hydrolyzed.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure β-D-xylopyranose tetraacetate.

Causality: At higher temperatures and in the presence of acetate, an equilibrium is established between the α- and β-anomers. The reaction is driven towards the thermodynamically more stable β-anomer, where all bulky acetyl groups are in the equatorial position, minimizing steric strain.

Workflow for the stereoselective synthesis of acetylated xylopyranose anomers.

Chromatographic Separation of α- and β-Anomers

High-Performance Liquid Chromatography (HPLC) is an effective method for the separation and quantification of the two anomers.[1][10]

Protocol:

-

Column: A normal-phase silica gel column or a specialized carbohydrate analysis column (e.g., an amino-bonded phase) can be used.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate, or acetonitrile and water, is typically employed. The optimal ratio should be determined empirically to achieve baseline separation. For example, a gradient of 20% to 50% ethyl acetate in hexane over 30 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: A Refractive Index (RI) detector is suitable for detecting carbohydrates, which lack a strong UV chromophore.

-

Sample Preparation: Dissolve the mixture of acetylated xylopyranose anomers in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection Volume: Inject 10-20 µL of the sample solution.

-

Analysis: The β-anomer, being generally more polar due to the equatorial hydroxyl groups in the unacetylated form, may elute later than the α-anomer on a normal-phase column, but this can vary depending on the exact conditions and column chemistry. The identity of each peak should be confirmed by collecting the fractions and analyzing them by ¹H NMR spectroscopy.

Conclusion

The α- and β-anomers of acetylated xylopyranose, while structurally similar, exhibit distinct and predictable differences in their conformational stability, physical properties, and spectroscopic signatures. These differences are primarily governed by the anomeric effect and steric considerations. A thorough understanding of these principles allows for their stereoselective synthesis and unambiguous characterization, primarily through NMR spectroscopy. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently work with and manipulate these versatile carbohydrate building blocks in their pursuit of novel therapeutics and advanced materials.

References

- De Bruyn, A., Anteunis, M., van Rijsbergen, R., Claeyssens, M., & Kováč, P. (1982). 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of 1H-Shift Increments.

- Karamat, S., & Fabian, W. M. F. (2006). Computational study of the conformational space of methyl 2,4-diacetyl-beta-D-xylopyranoside: 4C1 and 1C4 chairs, skew-boats (2SO, 1S3), and B3,O boat forms. The Journal of Physical Chemistry A, 110(23), 7477–7484.

- Petráková, E., & Schraml, J. (1983). 1H- and 13C-n.m.r. spectra of the methyl mono-, di-, and tri-O-acetyl-α- and -β-d-xylopyranosides, and additivity effects.

-

Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

- Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.

-

Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2817255, 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose. Retrieved from [Link]

-

PubMed. (2017). Stereoselective acetylation of hemicellulosic C5-sugars. Carbohydrate Research, 445, 33-38. [Link]

- Bajracharya, G. B., & Ghimire, A. (2017). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry, 29(11), 2411-2415.

-

Catelani, G., D'Andrea, F., & Mastrorilli, E. (2021). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 26(11), 3326. [Link]

Sources

- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Computational study of the conformational space of methyl 2,4-diacetyl-beta-D-xylopyranoside: 4C1 and 1C4 chairs, skew-boats (2SO, 1S3), and B3,O boat forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose | C13H18O9 | CID 2817255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthose.com [synthose.com]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. Stereoselective acetylation of hemicellulosic C5-sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

Common synonyms for 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose in literature

The Researcher's Guide to 1,2,3,4-Tetra-O-acetyl- -D-xylopyranose: Nomenclature, Synthesis, and Validation

Executive Summary

1,2,3,4-Tetra-O-acetyl-

This technical guide provides a definitive reference for the synonymy, structural identification, and laboratory synthesis of this compound. It is designed to prevent the common "isomer error" in procurement and to provide a self-validating protocol for its preparation.

Part 1: Nomenclature & Synonymy Architecture

The nomenclature for carbohydrate derivatives is notoriously fragmented across IUPAC standards, trivial names, and vendor catalogs. The following hierarchy clarifies the identity of the target molecule.

The Synonym Hierarchy

To ensure accurate procurement and database searching, researchers must distinguish between the specific

Figure 1: Nomenclature hierarchy distinguishing precise identifiers from ambiguous terms.

Critical Identifier Table

| Identifier Type | Value | Notes |

| CAS Number | 4049-33-6 | Specific to |

| PubChem CID | 83136 | Often links to the generic structure; verify stereochemistry before use. |

| Molecular Formula | MW: 318.28 g/mol | |

| Beilstein/Reaxys | 94109 | Reference ID for chemical properties. |

| SMILES | CC(=O)O[C@@H]1COC)OC(=O)C)OC(=O)C | Encodes the specific stereochemistry. |

Part 2: Synthesis & Purification Protocol

This protocol utilizes thermodynamic control to favor the formation of the

The Mechanistic Logic

-

Reagent: Sodium Acetate (

) acts as a weak base. -

Condition: Reflux (

). -

Causality: While acid catalysis (

) typically favors the

Step-by-Step Methodology

Materials:

-

D-Xylose (10 g, 66.6 mmol)

-

Acetic Anhydride (

) (40 mL, excess) -

Anhydrous Sodium Acetate (

) (4 g) -

Ice water (500 mL)

-

Ethanol (for recrystallization)

Workflow:

-

Preparation: In a round-bottom flask equipped with a condenser, mix 4 g of anhydrous NaOAc and 10 g of D-xylose .

-

Addition: Add 40 mL of Acetic Anhydride .

-

Reaction: Heat the mixture to a gentle reflux (

oil bath) for 2 hours . The solution should turn clear and slightly amber. -

Quenching: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-water with vigorous stirring. The product will precipitate as a sticky solid or oil that solidifies upon scratching/stirring.

-

Isolation: Filter the solid precipitate. Wash with cold water (

mL) to remove excess acid. -

Purification: Recrystallize from boiling ethanol.

-

Note: If the product oils out, induce crystallization by scratching the flask walls or seeding with a known

-crystal.

-

Figure 2: Thermodynamic synthesis workflow for

Part 3: Self-Validating Analytical Criteria

To ensure the synthesized or purchased material is the correct isomer, you must validate the anomeric configuration . The

NMR Validation (The "Coupling" Rule)

In the

- -Anomer: H-1 is axial, H-2 is axial.

- -Anomer: H-1 is equatorial, H-2 is axial.

According to the Karplus equation, axial-axial coupling (

| Parameter | ||

| H-1 Chemical Shift | ||

| Coupling Constant ( | 6.0 – 8.0 Hz (Large) | 3.0 – 4.0 Hz (Small) |

| Melting Point | 126 – 128 °C | 58 – 60 °C |

Validation Check: If your

Part 4: Applications in Drug Development[4]

Glycosylation Precursor

The tetraacetate serves as a stable "storage form" of xylose. In drug development, it is converted into a glycosyl donor (e.g., glycosyl bromide or thioglycoside) to attach xylose moieties to small molecule pharmacophores.

-

Mechanism: The C2-acetyl group provides anchimeric assistance (neighboring group participation), directing the formation of 1,2-trans glycosidic bonds (specifically

-xylosides).

Metabolic Probes

Peracetylated sugars, including Ac4-Xyl, are lipophilic and can passively diffuse across cell membranes. Once intracellular, non-specific esterases cleave the acetyl groups, releasing free xylose. This is used in:

-

Biosynthetic Engineering: Decoy substrates for glycosyltransferases.

-

Proteoglycan Synthesis: Priming glycosaminoglycan chains in cellular assays.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83136, beta-D-Xylopyranose, 1,2,3,4-tetraacetate. Retrieved from [Link]

- Hudson, C. S., & Johnson, J. M. (1915).The Isomeric Octaacetates of Lactose. (Foundational reference for sodium acetate acetylation methodology). Journal of the American Chemical Society, 37(5), 1270-1275.

-

Kováč, P., & Taylor, R. B. (2007). 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides. Journal of Carbohydrate Chemistry.[5] (Source for J-coupling validation).

Sources

- 1. Lyxopyranose, tetraacetate | C13H18O9 | CID 41085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose | C13H18O9 | CID 2817255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Aromatic Nitro-Amino Compounds, with a Focused Analysis on 4-Chloro-2-nitroaniline

Introduction: In the landscape of pharmaceutical and chemical research, the use of reactive intermediates is both a necessity and a significant responsibility. This guide provides a comprehensive overview of the safety considerations and handling protocols for aromatic nitro-amino compounds, a class of molecules pivotal in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] While the initial query focused on CAS number 4049-33-6, it is crucial to clarify that this identifier corresponds to 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose, a compound generally not classified as hazardous.[3] The detailed safety concerns often associated with compounds in this numeric range frequently pertain to structurally distinct, hazardous materials. This guide will therefore focus on a representative and well-documented hazardous compound, 4-Chloro-2-nitroaniline (CAS 89-63-4), to illustrate the rigorous safety and handling protocols required for such reactive molecules.[2][4]

Part 1: Chemical Identification and Hazard Classification

A clear understanding of a chemical's identity and its inherent hazards is the foundation of safe laboratory practice.

Compound Identification

It is imperative to distinguish between the initially queried compound and the subject of this detailed safety guide.

| Feature | 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose | 4-Chloro-2-nitroaniline |

| CAS Number | 4049-33-6[3][5][6][7][8][9][10][11] | 89-63-4[1][2][4] |

| Synonyms | (2S,3R,4S,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate[5][8] | p-Chloro-o-nitroaniline, PCONA, Fast Red 3GL Base[1][4] |

| Molecular Formula | C13H18O9[3][5] | C6H5ClN2O2[1][12] |

| Appearance | White Crystalline Solid[3] | Bright orange powder[1][4] |

Hazard Classification of 4-Chloro-2-nitroaniline

4-Chloro-2-nitroaniline is classified as a highly hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed[12] |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin[12] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled[12] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[12] |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects[12] |

Hazard Pictograms:

-

GHS06: Skull and Crossbones

-

GHS08: Health Hazard

-

GHS09: Environment

Part 2: Exposure Controls and Personal Protection

Given the high toxicity of 4-Chloro-2-nitroaniline, stringent exposure controls are mandatory.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: All work with 4-Chloro-2-nitroaniline must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12][13] Local exhaust ventilation should be used at sites of potential chemical release.[14]

-

Enclosure: For procedures with a higher risk of aerosol or dust generation, enclosed systems should be utilized.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[12][15]

-

Skin Protection: A complete suit protecting against chemicals is recommended.[12] Gloves must be inspected prior to use and should be resistant to aromatic nitro compounds.[12]

-

Respiratory Protection: In cases of dust formation, a dust mask with a P3 filter or a combined gas/dust mask with an A/P3 filter should be used. For heating or potential aerosolization, a full-face mask with an appropriate filter is necessary.[15]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: PPE selection workflow for handling 4-Chloro-2-nitroaniline.

Part 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidents and exposure.

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[12]

-

Electrostatic Precautions: Take precautionary measures against static discharges, especially when handling the powdered form.[15]

-

Hygiene: Practice strict personal hygiene. Wash hands thoroughly after handling and before breaks.[12] Contaminated clothing should be removed immediately and laundered by trained personnel.[14]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[16] The container must be kept tightly closed.[15][16]

-

Incompatibilities: 4-Chloro-2-nitroaniline is incompatible with strong oxidizing agents.[1]

Part 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician immediately.[12][16]

-

Skin Contact: Immediately wash off with soap and plenty of water. Take the victim to a hospital without delay.[12]

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[12]

Spill and Leak Procedures

-

Personal Precautions: Wear appropriate respiratory protection and avoid dust formation. Evacuate personnel to a safe area.[12]

-

Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[12] Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[12]

The following diagram outlines the emergency response workflow.

Caption: Emergency response workflow for incidents involving 4-Chloro-2-nitroaniline.

Part 5: Toxicological Information

A deeper understanding of the toxicology of 4-Chloro-2-nitroaniline underscores the importance of the aforementioned safety measures.

-

Mechanism of Toxicity: The toxicity of 4-chloro-2-nitroaniline is associated with the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates.[17] These metabolites have the potential to interact with biomolecules and nucleic acids, which may cause systemic toxicity and mutagenic effects.[17]

-

Acute Toxicity: The substance is fatal if swallowed, inhaled, or in contact with the skin.[12][15] Reported oral LD50 values are 400 mg/kg in rats and 800 mg/kg in mice.[17]

-

Chronic Toxicity: May cause damage to organs through prolonged or repeated exposure.[12][15]

-

Genotoxicity: While in vitro studies suggest the chemical may be genotoxic, there is insufficient in vivo data to warrant classification.[17]

Conclusion

The safe handling of highly hazardous materials like 4-Chloro-2-nitroaniline is non-negotiable in a research and development setting. A thorough understanding of the chemical's properties, strict adherence to engineering controls and personal protective equipment protocols, and a well-rehearsed emergency response plan are the cornerstones of a robust safety culture. While the initial query for CAS number 4049-33-6 pointed to a non-hazardous compound, the principles of rigorous safety evaluation and handling detailed in this guide for 4-Chloro-2-nitroaniline serve as a critical reminder of the due diligence required for all chemical reagents.

References

- [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. Med Lav. 1991 May-Jun;82(3):253-60.

- (2S,3R,4S,5R)

- 89-63-4_GPS_4-Chloro-2-nitroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL) - Aarti Industries.

- Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment.

- 4-Chloro-2-Nitroaniline CAS No 89-63-4 MATERIAL SAFETY D

- 4-chloro-2-nitro-N-phenylaniline | C12H9ClN2O2 | CID 85511 - PubChem.

- 4-Chloro-2-nitroaniline | 89-63-4 - ChemicalBook.

- 4-CHLOROANILINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE L - NJ.gov.

- BLD Pharm

- 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose | CymitQuimica.

- 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem.

- CAS 89-63-4: 4-Chloro-2-nitroaniline | CymitQuimica.

- 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose, Min. 98% - 4049-33-6 - TX534 | Synthose.

- SAFETY D

- 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose - TCI Chemicals.

- 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose | 4049-33-6 - TCI Chemicals.

- SAFETY D

- Cas No.4049-33-6 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose.

- 4049-33-6|(2S,3R,4S,5R)

- SAFETY D

- SAFETY D

- 1,2,3,4-Tetra-O-acetyl-b-D-xylopyranose | CAS 4049-33-6 | SCBT.

Sources

- 1. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]

- 2. CAS 89-63-4: 4-Chloro-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 3. synthose.com [synthose.com]

- 4. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,3R,4S,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate | 4049-33-6 [sigmaaldrich.com]

- 6. 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose | CymitQuimica [cymitquimica.com]

- 7. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose | 4049-33-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose | 4049-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. 4049-33-6|(2S,3R,4S,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate|BLD Pharm [bldpharm.com]

- 11. 1,2,3,4-Tetra-O-acetyl-b-D-xylopyranose | CAS 4049-33-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

- 15. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

Validation & Comparative

1H NMR chemical shifts of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose

Technical Guide: H NMR Characterization of 1,2,3,4-Tetra-O-acetyl- -D-xylopyranose

Executive Summary

In carbohydrate chemistry, the anomeric configuration (

This guide provides a definitive comparison of the

Structural Context & Anomeric Distinction

The primary challenge in characterizing peracetylated xylose is distinguishing between the two anomers that often co-exist in crude mixtures.

-

Target Molecule (

-anomer): All acetates are equatorial. Protons H-1, H-2, H-3, H-4, and H-5a are axial. This results in large trans-diaxial coupling constants ( -

Alternative (

-anomer): The C-1 acetate is axial. H-1 is equatorial, resulting in a small equatorial-axial coupling constant (

Diagram 1: Anomeric Assignment Logic

The following decision tree illustrates the logical flow for assigning the anomeric configuration based on

Caption: Logic flow for distinguishing

Comparative Data Analysis

The following table synthesizes experimental data (solvent: CDCl

Table 1: Chemical Shift Comparison (

vs.

)

| Position | Multiplicity | Difference ( | Assignment Logic | |||

| H-1 | 5.72 | Doublet ( | 7.2 | 6.26 | -0.54 | Anomeric proton; |

| H-3 | 5.21 | Triplet ( | 9.0 | 5.47 | -0.26 | Flanked by acetates; typically most deshielded ring proton. |

| H-4 | 4.98 | 9.0, 5.0 | 5.05 | -0.07 | Coupled to H-3 (ax) and H-5s. | |

| H-2 | 4.95 | 9.0, 7.2 | 5.05 | -0.10 | Large | |

| H-5eq | 4.15 | 12.0, 5.0 | 3.70 | +0.45 | Equatorial proton is significantly deshielded in the | |

| H-5ax | 3.44 | 12.0, 9.0 | 3.52 | -0.08 | Axial proton; large geminal coupling ( | |

| OAc | 2.0 - 2.1 | Singlets | - | 2.0 - 2.2 | - | Four acetate methyl groups (overlap common). |

Key Diagnostic: To confirm the

-anomer , look for H-1 as a doublet at ~5.7 ppm with a large coupling (Hz). If H-1 appears at ~6.3 ppm with a small coupling ( Hz), the sample contains the -anomer [1, 2].

Experimental Protocol: Synthesis & Purification

To obtain high-purity 1,2,3,4-tetra-O-acetyl-

Diagram 2: Synthesis Workflow

Caption: Workflow for the thermodynamic synthesis and isolation of the

Step-by-Step Methodology

-

Reaction: Suspend D-xylose (1 eq) and anhydrous Sodium Acetate (NaOAc, 1 eq) in Acetic Anhydride (Ac

O, 5-10 eq). -

Heating: Heat the mixture to 100°C. The solution will become clear as the reaction proceeds. Maintain for 2 hours.

-

Expert Insight: NaOAc acts as a base catalyst, promoting the interconversion of anomers to the thermodynamically more stable

-form (all equatorial) [3].

-

-

Quenching: Pour the hot solution into crushed ice/water with vigorous stirring to hydrolyze excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

). Wash the organic layer with saturated NaHCO -

Purification (Crucial):

-

The crude oil will likely be a mix of

and -

Crystallization: Dissolve the crude syrup in a minimum amount of hot Ethanol (EtOH). Allow to cool slowly to room temperature, then to 4°C. The

-anomer crystallizes preferentially as white needles.

-

-

Validation: Run

H NMR in CDCl

Structural Assignment Logic

Understanding the "Why" behind the data ensures accurate interpretation.

-

The Karplus Relationship (

values):-

The magnitude of the vicinal coupling constant (

) depends on the dihedral angle between the protons. -

In the

-anomer ( -

In the

-anomer, H-1 is equatorial and H-2 is axial (dihedral angle

-

-

Chemical Shift Shielding:

-

H-1 Position: The

-anomer H-1 is equatorial and typically resonates downfield (higher ppm, ~6.3) compared to the axial H-1 of the -

H-5 Distinction: The methylene protons at C-5 are magnetically non-equivalent. H-5eq (equatorial) is generally deshielded by the ring oxygen's lone pairs and the anisotropy of the C-O bonds, appearing downfield of H-5ax (axial).

-

References

-

Kovac, P. et al. (1982).

H NMR Study of Methyl O-Acetyl- -

Roslund, M. U. et al. (2008).[3] Complete assignments of the

H and -

Shrestha, S. et al. (2025).[4] Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation. Asian Journal of Chemistry. (Validates NaOAc method for

-selectivity).

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

Melting point comparison of alpha vs beta tetra-acetyl-xylose

This guide details the physicochemical distinction between the alpha (

Content Type: Technical Comparison & Experimental Protocol Subject: 1,2,3,4-Tetra-O-acetyl-D-xylopyranose (Pyranose form)

Executive Summary: The "Delta-60" Rule

For researchers isolating tetra-acetyl-xylose, the melting point (MP) serves as the definitive rapid-identification metric. There is a massive thermodynamic distinction between the two anomers:

- -Anomer: High-melting crystalline solid (~126–128 °C ).

- -Anomer: Low-melting solid or semi-crystalline syrup (~59–60 °C ).

Bottom Line: If your product melts above 100 °C, you have successfully isolated the

Physicochemical Profile

The following data aggregates historical crystallographic standards (Hudson & Johnson) with modern spectroscopic data.

| Feature | ||

| Melting Point | 126 – 128 °C | 59 – 60 °C |

| Specific Rotation | -25° (CHCl | +89° (CHCl |

| Configuration | trans-1,2 (All-equatorial) | cis-1,2 (Axial-Equatorial) |

| Lattice Stability | High (Stable Monoclinic/Orthorhombic) | Low (Often amorphous/syrupy) |

| Common Synthesis | Kinetic/Base Catalyzed (NaOAc) | Thermodynamic/Acid Catalyzed (ZnCl |

| CAS Number | 4049-33-6 | 10368-81-7 (Generic/Mix) |

Mechanistic Insight: Why the Difference?

The drastic difference in melting points arises from the competition between Crystal Packing Efficiency and the Anomeric Effect .

A. Crystal Packing (The

Advantage)

The

-

Symmetry: This "all-equatorial" geometry creates a highly symmetrical, flat molecule that stacks efficiently in the crystal lattice.

-

Result: High lattice energy

High Melting Point (126 °C).

B. The Anomeric Effect (The

Driver)

The

-

Electronic Stabilization: The lone pair of the ring oxygen (

) donates into the antibonding orbital of the C1-O bond ( -

Steric Penalty: Despite electronic stability, the axial group disrupts the "flat" packing capability, leading to a disordered lattice.

-

Result: Low lattice energy

Low Melting Point (59 °C).

Figure 1: Synthesis and stability relationship between Xylose anomers.

Experimental Protocols

Protocol A: Synthesis of High-Melting

-Tetraacetate

This method utilizes sodium acetate to drive the formation of the easily crystallized

-

Reagents: D-Xylose (10 g), Anhydrous Sodium Acetate (4 g), Acetic Anhydride (40 mL).

-

Procedure:

-

Mix D-xylose and NaOAc in a round-bottom flask.

-

Add Acetic Anhydride slowly.

-

Heating: Heat to reflux (140 °C) for 2 hours. The high temperature promotes the formation of the

-anomer which crystallizes readily upon cooling. -

Quench: Pour the hot solution into 200 mL of crushed ice/water with vigorous stirring.

-

Crystallization: The product will precipitate as a white solid.

-

Purification: Recrystallize from Ethanol (95%).

-

-

Validation: Check MP. Target: 126–128 °C .

Protocol B: Synthesis of Low-Melting

-Tetraacetate

This method uses Lewis acid catalysis (

-

Reagents: D-Xylose (10 g), Zinc Chloride (0.5 g), Acetic Anhydride (40 mL).

-

Procedure:

-

Suspend D-xylose in Acetic Anhydride at 0 °C (Ice bath).

-

Add

slowly (exothermic). -

Incubation: Allow to stir at room temperature for 24–48 hours (Slow equilibration).

-

Quench: Pour into ice water.

-

Isolation: The product often separates as a sticky syrup. Extract with Dichloromethane (DCM), wash with

, and dry over -

Crystallization: Evaporate solvent.[2] Attempt crystallization from Ether/Hexane at 4 °C.

-

-

Validation: Check MP. Target: 59–60 °C . Note: If it remains syrupy, confirm via NMR (

coupling constant will be small, ~3.5 Hz for

Analytical Validation Workflow

To definitively classify your sample, follow this logic flow:

Figure 2: Decision tree for identifying tetra-acetyl-xylose anomers.

References

-

Hudson, C. S., & Johnson, J. M. (1915). The Isomeric Tetraacetates of Xylose. Journal of the American Chemical Society, 37(12), 2748–2753.

-

NIST Chemistry WebBook. (2023). D-Xylopyranose, tetraacetate.[2][3][4][5] National Institute of Standards and Technology.

-

PubChem. (2024).[5] 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose (CID 2817255).[4][5] National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. 1,2,3,4-Tetra-O-acetyl-D-xylopyranose CAS#: 62446-93-9 [amp.chemicalbook.com]

- 5. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose | C13H18O9 | CID 2817255 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Researcher's Guide to the Optical Rotation of β-D-Xylopyranose Tetraacetate: A Comparative Analysis

For researchers and professionals in drug development and carbohydrate chemistry, the precise characterization of stereoisomers is paramount. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, making the differentiation of anomers like α- and β-D-xylopyranose tetraacetate a critical step in synthesis and quality control. Optical rotation, a fundamental property of chiral molecules, serves as a rapid and non-destructive method for such characterization. This guide provides an in-depth comparison of optical rotation values for pure β-D-xylopyranose tetraacetate, details the experimental protocol for its measurement, and evaluates alternative analytical techniques.

The Significance of Optical Purity

β-D-Xylopyranose tetraacetate is a fully protected derivative of D-xylose, a pentose sugar of significant biological and industrial relevance. Its applications range from being a key intermediate in the synthesis of glycosides and other complex carbohydrates to its use in the development of novel biomaterials and therapeutics.[1] The anomeric configuration at the C1 position (β in this case) dictates the molecule's overall shape and, consequently, its interaction with biological systems.[2] Ensuring the anomeric purity of β-D-xylopyranose tetraacetate is, therefore, not merely an analytical exercise but a crucial determinant of its function and efficacy.

Optical Rotation: A Telltale Sign of Chirality

Optical rotation is the phenomenon where the plane of linearly polarized light is rotated when it passes through a solution of a chiral compound.[3] The direction and magnitude of this rotation are unique to each enantiomer and are quantified as the specific rotation ([(\alpha)]). This value is a physical constant for a pure compound under defined conditions of temperature, solvent, concentration, and wavelength of light.[4] For β-D-xylopyranose tetraacetate, a levorotatory rotation (a negative value) is expected, distinguishing it from its dextrorotatory α-anomer.

While extensive searches of chemical databases and scientific literature did not yield a universally cited specific rotation value for pure β-D-xylopyranose tetraacetate, a value for "d-Xylose-tetra-acetate" has been reported as +28,300 in one study, though the anomeric configuration was not specified. It is crucial for researchers to experimentally determine this value for their own synthesized or procured material as a primary quality control metric.

Comparative Analysis of Analytical Techniques

While optical rotation is a powerful tool, it is most effective when used in conjunction with other analytical methods to provide a comprehensive characterization of β-D-xylopyranose tetraacetate.

| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |

| Optical Rotation (Polarimetry) | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. | Specific rotation ([(\alpha)]), anomeric purity (in comparison to the other anomer). | Rapid, non-destructive, relatively inexpensive. | Highly sensitive to experimental conditions (temperature, solvent, concentration); does not provide detailed structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field, providing information about the chemical environment of atoms. | Unambiguous determination of anomeric configuration (α vs. β) through analysis of coupling constants of the anomeric proton; structural elucidation and purity assessment. | Provides detailed structural information; can quantify anomeric ratios in a mixture. | More expensive instrumentation; requires expertise in spectral interpretation. |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Determination of anomeric purity and separation of α and β anomers; quantification of impurities. | High resolution and sensitivity; can be used for both analytical and preparative purposes. | Requires method development; can be more time-consuming than polarimetry. |

Experimental Protocol: Measuring the Optical Rotation of β-D-Xylopyranose Tetraacetate

This protocol outlines the standardized procedure for determining the specific rotation of β-D-xylopyranose tetraacetate.

Materials and Equipment:

-

Pure β-D-xylopyranose tetraacetate (CAS 4049-33-6), with purity confirmed by NMR or HPLC.[5][6]

-

Analytical balance

-

Volumetric flask (e.g., 10 mL, Class A)

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Polarimeter cell (e.g., 1 dm path length)

-

Spectrophotometric grade solvent (e.g., chloroform or methanol)

-

Constant temperature bath

Step-by-Step Methodology:

-

Instrument Preparation: Turn on the polarimeter's sodium lamp and allow it to warm up for at least 30 minutes to ensure a stable light output.

-

Solvent Blank: Fill the polarimeter cell with the chosen solvent (e.g., chloroform). Place the cell in the polarimeter and zero the instrument. This corrects for any optical rotation caused by the solvent or the cell itself.

-

Sample Preparation: Accurately weigh a precise amount of β-D-xylopyranose tetraacetate (e.g., 100 mg) and transfer it to a 10 mL volumetric flask. Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous.

-

Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Ensure there are no air bubbles in the light path. Place the filled cell in the polarimeter and record the observed rotation ((\alpha)). Repeat the measurement at least three times and calculate the average.

-

Specific Rotation Calculation: Calculate the specific rotation using the following formula:

= (\frac{\alpha}{l \times c})

Where:

-

is the specific rotation at temperature T using the D-line of sodium.

-

(\alpha) is the average observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical as it can influence the conformation of the sugar and thus its optical rotation. Chloroform and methanol are common choices for acetylated sugars due to their good solubility and low optical activity.

-

Temperature Control: Optical rotation is temperature-dependent. Maintaining a constant temperature, typically 20°C or 25°C, using a water bath is essential for reproducible results.

-

Concentration: While the specific rotation should be independent of concentration, it is good practice to use a concentration that gives a significant observed rotation without being too viscous. A concentration of around 1 g/100 mL is often used.

Visualizing the Workflow and Concepts

Caption: Experimental workflow for determining the specific rotation of β-D-xylopyranose tetraacetate.

Caption: Logical relationship between the compound, its properties, and analytical techniques.

Conclusion and Best Practices

References

-

Determination of the Anomeric Configuration of Sugar Residues in Acetylated Oligo- and Polysaccharides by Oxidation with Chromium Trioxide. SciSpace. [Link]

-

Opitcal rotation and atomic dimension - Halogeno-tetra-acetyl-derivatives of mannose. Their configurational peculiarities. NIST Technical Series Publications. [Link]

-

Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants. National Institutes of Health. [Link]

-

Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Journal of Molecular Biology Research. [Link]

-

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose. PubChem. [Link]

-

Cas No.4049-33-6 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose. Arborpharm. [Link]

-

Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. MDPI. [Link]

-

Cyclic Structures of Monosaccharides - Anomers. Chemistry LibreTexts. [Link]

-

Ab initio conformational analysis of α/β-d-xylopyranose at pyrolysis conditions. Royal Society of Chemistry. [Link]

-

Synthesis of Carbohydrate esters and selective anomeric deacetylation by MgO/MeOH. Der Pharma Chemica. [Link]

-

Read section 7.4 on optical rotation. University of California, Los Angeles. [Link]

-

determination of the specific rotation of an optically active substances by using polarimeter. Indo American Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. synthose.com [synthose.com]

- 5. 1,2,3,4-Tetra-O-acetyl-b-D-xylopyranose | CAS 4049-33-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. CAS 4049-33-6: 1,2,3,4-tetra-O-acetyl-beta-D-xylopyranose [cymitquimica.com]

Safety Operating Guide

Proper Disposal Procedures: 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose

[1]

Executive Summary & Core Directive

Do not dispose of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose (CAS 4049-33-6) down the drain. [1]

While this compound is a carbohydrate derivative and relatively stable, it is an organic ester with low water solubility.[1] Discharge into municipal water systems violates standard environmental compliance (Clean Water Act) due to its contribution to Chemical Oxygen Demand (COD) and potential for accumulation in lipophilic matrices.[1]

The only validated disposal method is high-temperature incineration via a licensed hazardous waste management facility.[1] This guide defines the segregation, packaging, and destruction protocols to ensure "cradle-to-grave" stewardship.

Chemical Safety Profile & Hazard Identification

Before handling waste, operators must understand the physicochemical properties driving the disposal strategy.[1]

Substance Identification[1]

-

Chemical Name: 1,2,3,4-Tetra-O-acetyl-

-D-xylopyranose[1][2][3][4][5][6][7] -

Molecular Formula:

[1][2][6]

Hazard Data (GHS Classification)

Although not classified as P-listed (acutely toxic) or U-listed (toxic) under EPA RCRA regulations, it is treated as Hazardous Chemical Waste in a laboratory setting due to its combustibility and irritant properties.[1]

| Hazard Category | GHS Code | Description | Impact on Disposal |

| Skin Irritation | H315 | Causes skin irritation.[1] | Requires double nitrile gloving during waste transfer. |

| Eye Irritation | H319 | Causes serious eye irritation. | Dust generation during solid waste packing must be minimized. |

| STOT-SE | H335 | May cause respiratory irritation.[1] | All disposal packing must occur inside a certified fume hood. |

| Combustibility | N/A | Organic Solid (Storage Class 11).[1] | High calorific value makes it suitable for fuel blending/incineration. |

Strategic Disposal Protocols

This section details the specific workflows for solid reagent disposal versus solution-phase waste.

Scenario A: Disposal of Pure Solid Reagent

Use this protocol for expired shelf stocks, contaminated solids, or spill cleanup residues.[1]

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.[1] Do not use glass for solid waste accumulation to prevent breakage during compaction/transport.

-

Labeling: Affix a Hazardous Waste label.

-

Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions inside the waste bin.[1]

Scenario B: Disposal of Reaction Mixtures (Solutions)

Use this protocol when the compound is dissolved in solvents (e.g., DCM, Methanol, Ethyl Acetate).[1]

-

Solvent Assessment: Identify the primary solvent carrier.

-

Stream Selection:

-

Bulking: Pour the solution into the appropriate safety carboy (equipped with a flame arrestor).

-

Record Keeping: Log the approximate concentration of the acetylated sugar on the waste tag. High concentrations of acetylated sugars can increase the viscosity of the waste; ensure the carboy is not filled past 90% capacity.

Scenario C: Empty Container Management

EPA regulations allow "RCRA Empty" containers to be treated as municipal trash if specific criteria are met.

-

Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).[1]

-

Rinsate Disposal: Pour the rinsate (the wash liquid) into the Non-Halogenated Organic Waste carboy.

-

Defacing: Cross out the original label using a bold marker or remove it entirely.

-

Final Disposal: Place the clean, dry bottle in the glass recycling or general trash, depending on facility rules.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose.

Figure 1: Decision tree for the segregation and disposal of acetylated xylopyranose derivatives.

Technical Justification (The "Why")

Why Incineration?

Acetylated sugars are energy-rich organic molecules.[1]

-

Mineralization: High-temperature incineration (

) ensures complete oxidation of the carbon skeleton into -

Fuel Blending: Because of the acetyl groups (esters), this compound has a reasonable calorific value.[1] Waste facilities often blend this solid with other flammable organics to fuel cement kilns, recovering energy from the waste (Waste-to-Energy).[1]

Why Segregate from Oxidizers?

The acetyl groups on the xylose backbone are oxidizable. Mixing this solid with strong oxidizers (like Nitric Acid waste or Chromium VI) in a waste bin can lower the activation energy for combustion, creating a fire hazard.[1] Strict segregation is a critical safety control.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2817255, 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose.[1] Retrieved from [Link][1]

-

U.S. Environmental Protection Agency (2024). Hazardous Waste Listings and Characteristics (RCRA). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

Sources

- 1. synthose.com [synthose.com]

- 2. 1,2,3,4-Tetra-O-acetyl-b-D-xylopyranose | CAS 4049-33-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 4049-33-6|(2S,3R,4S,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate|BLD Pharm [bldpharm.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose | C13H18O9 | CID 2817255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 4049-33-6: 1,2,3,4-tetra-O-acetyl-beta-D-xylopyranose [cymitquimica.com]

Navigating the Safe Handling of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose: A Guide for Laboratory Professionals

In the landscape of drug development and scientific research, the meticulous handling of all chemical reagents is paramount, irrespective of their hazard classification. This guide provides an in-depth operational plan for the safe handling and disposal of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose, a compound generally not classified as hazardous.[1] Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind each recommendation, ensuring a culture of safety and integrity in your laboratory.

Core Safety Profile: Understanding the "Why"

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is an acetylated derivative of the sugar xylose. A crucial starting point for any laboratory work is a thorough hazard assessment. For this compound, it is widely considered not to be a dangerous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This classification is based on toxicological data that indicates a low potential for acute toxicity, skin irritation, or other immediate health hazards under normal laboratory conditions.

However, the absence of a "hazardous" label does not equate to an absence of risk. The primary physical risk associated with this and similar non-hazardous powders is the potential for creating nuisance dust. While not toxic, fine particulates can cause mechanical irritation to the eyes and respiratory tract. Therefore, our handling procedures are designed to mitigate this primary physical risk.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is the final line of defense in the hierarchy of safety controls.[2][3] For 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose, the recommended PPE is based on standard laboratory best practices for handling non-hazardous chemical powders.[1][4]

| PPE Component | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields | Protects against accidental splashes of solvents used with the compound and airborne dust particles. |

| Hand Protection | Nitrile gloves | Provides a sufficient barrier for incidental contact and prevents contamination of the research material. |

| Body Protection | Standard laboratory coat | Protects street clothes from contamination and provides a removable barrier in case of a spill. |

| Footwear | Closed-toe shoes | A fundamental laboratory safety requirement to protect against spills and dropped objects. |

A Note on Respiratory Protection:

Under normal laboratory conditions involving the handling of small quantities of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose, respiratory protection is typically not required. However, if you are handling large quantities that may generate significant airborne dust, a NIOSH-approved N95 respirator should be worn to prevent inhalation of nuisance dust.[5][6]

Operational Workflow for Handling 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose

Caption: A streamlined workflow for the safe handling of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose.

Step-by-Step Handling Protocol

-

Preparation:

-

Designate a clean and uncluttered work area.

-

Review the Safety Data Sheet (SDS) for 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose.

-

Don the required PPE: safety glasses with side shields, nitrile gloves, and a lab coat.

-

-

Weighing and Transfer:

-

To minimize dust generation, weigh the compound in a chemical fume hood or on a balance equipped with a draft shield.

-

Use a clean spatula or other appropriate tool to transfer the solid. Avoid pouring the powder from a height, which can create airborne dust.

-

If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

-

-

Cleanup:

-

Clean any spills immediately. For a solid powder, gently wipe the area with a damp cloth to avoid creating dust.

-

Clean the work surface and any equipment used with an appropriate solvent or detergent.

-

Disposal Plan

As a non-hazardous chemical, 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose does not typically require disposal as hazardous waste.[7][8][9] However, it is crucial to adhere to your institution's specific waste disposal guidelines.

-

Solid Waste:

-

Collect excess solid 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[8]

-

This can typically be disposed of in the regular laboratory trash, but confirm with your institution's environmental health and safety (EHS) department.[7]

-

-

Liquid Waste:

-

If the compound is dissolved in a non-hazardous solvent (e.g., water, ethanol), it may be permissible to dispose of it down the drain with copious amounts of water.[7] Always check with your local EHS regulations before disposing of any chemical waste down the sewer.

-

If dissolved in a hazardous solvent, the solution must be disposed of as hazardous chemical waste, following your institution's established procedures.

-

-

Empty Containers:

-

Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

-

Once clean, the container labels should be defaced, and the container can typically be disposed of in the regular trash or recycling.[7]

-

Logical Framework for PPE Selection

Caption: Decision-making process for PPE selection based on hazard assessment.

References

-

Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

-

Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

-

Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

-

Non-Hazardous Wastes - Recycling - Treatment. (n.d.). Oregon State University Environmental Health & Safety. Retrieved from [Link]

-

A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). PMC. Retrieved from [Link]

-

Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

-

How To Dispose Non-Hazardous Waste. (2020, June 30). IDR Environmental Services. Retrieved from [Link]

-

Non-Hazardous Materials and Waste Management Hierarchy. (2025, December 19). US EPA. Retrieved from [Link]

-

NON-HAZARDOUS WASTE LIST. (n.d.). Caltech Safety Office. Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]

-

NIOSH Guide to the Selection and Use of Particulate Respirators. (1996). National Institute for Occupational Safety and Health. Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET (NON-HAZARDOUS/NON-DG). (2019, July 9). Oscar Lubricants. Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]

-

OSHA Respirator Requirements for Selected Chemicals. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET (NON-HAZARDOUS/NON-DG). (2019, July 9). Oscar Lubricants. Retrieved from [Link]

-

Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved from [Link]

Sources

- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]

- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. students.umw.edu [students.umw.edu]

- 7. sfasu.edu [sfasu.edu]

- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.